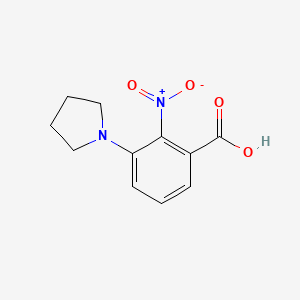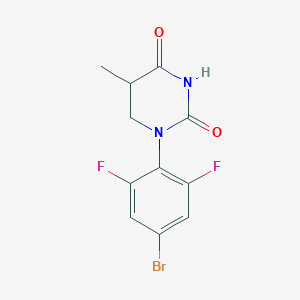![molecular formula C12H11N5O2 B14768875 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles in biological systems, particularly as coenzymatic constituents of oxidoreductase enzymes. These compounds are involved in various metabolic processes and have applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the condensation of 3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate amine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
6-Amino-2,4,7-trimethylpteridine: Known for its diuretic properties.
4-Amino-2,6-dimethylpteridine: Studied for its enzyme inhibition capabilities.
2,4-Diamino-6,7-dimethylpteridine: Used in the synthesis of antifolate drugs. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11N5O2 |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
8-amino-3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H11N5O2/c1-5-3-7-8(4-6(5)13)15-10-9(14-7)11(18)17(2)12(19)16-10/h3-4H,13H2,1-2H3,(H,15,16,19) |
Clé InChI |
ZNWCTCNIYBQELQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)






![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)





